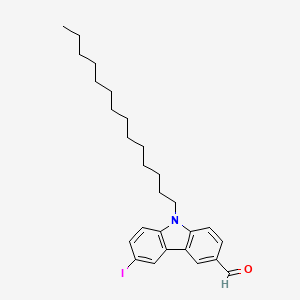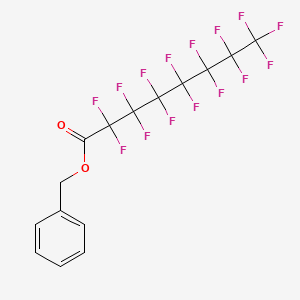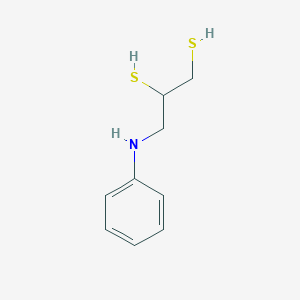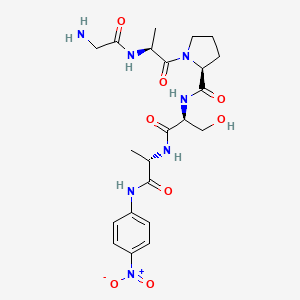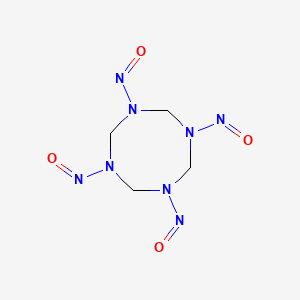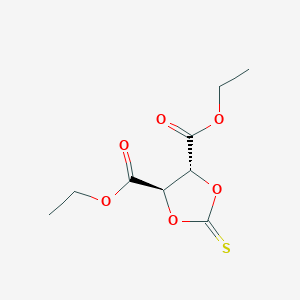![molecular formula C5H7O8P2-3 B14256381 [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate CAS No. 461675-91-2](/img/structure/B14256381.png)
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is a chemical compound with the molecular formula C6H11O7P. It is known for its unique structure, which includes a phosphoryl group and an enoxy group. This compound is used in various scientific research applications due to its reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate typically involves the reaction of 3-methyl-4-oxobut-2-enoic acid with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The enoxy group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the enoxy group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism by which [(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The enoxy group can also interact with nucleophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate: Known for its unique combination of phosphoryl and enoxy groups.
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] sulfate: Similar structure but with a sulfate group instead of a phosphate group.
[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] nitrate: Contains a nitrate group, leading to different reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical reactions. Its ability to participate in both phosphorylation and nucleophilic substitution reactions makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
461675-91-2 |
|---|---|
Formule moléculaire |
C5H7O8P2-3 |
Poids moléculaire |
257.05 g/mol |
Nom IUPAC |
[(3-methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C5H10O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,4H,3H2,1H3,(H,10,11)(H2,7,8,9)/p-3 |
Clé InChI |
XWBOFXGOOQOHDW-UHFFFAOYSA-K |
SMILES canonique |
CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
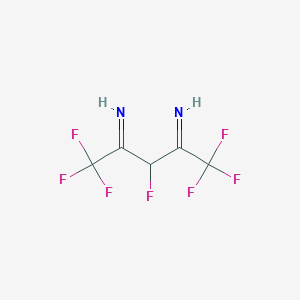

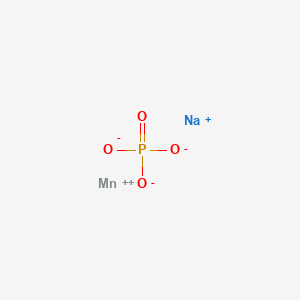
![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
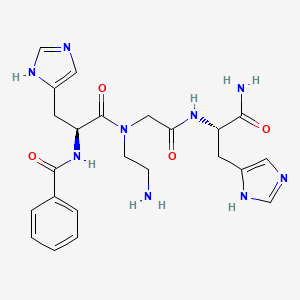
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
